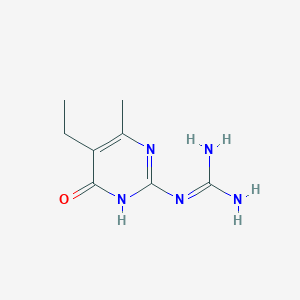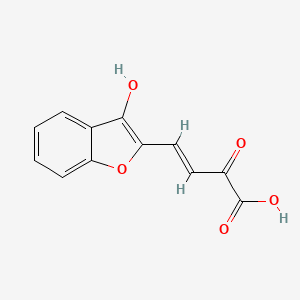
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in constructing benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization of the benzofuran ring.
Industrial Production Methods
Industrial production of benzofuran derivatives, including 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .
化学反応の分析
Types of Reactions
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutenoic acid moiety can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran ketones, while reduction of the oxobutenoic acid moiety can produce corresponding alcohols.
科学的研究の応用
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
作用機序
The mechanism of action of 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial effects could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
類似化合物との比較
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 4-(3-Hydroxybenzofuran-2-yl)coumarins
- 2-Phenylbenzofurans
- 2-Arylbenzofurans
Uniqueness
What sets 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid apart from these similar compounds is its unique combination of the benzofuran ring with the oxobutenoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H8O5 |
|---|---|
分子量 |
232.19 g/mol |
IUPAC名 |
(E)-4-(3-hydroxy-1-benzofuran-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H8O5/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5+ |
InChIキー |
XSZLPSAFCUMKIC-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=C(O2)/C=C/C(=O)C(=O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=CC(=O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


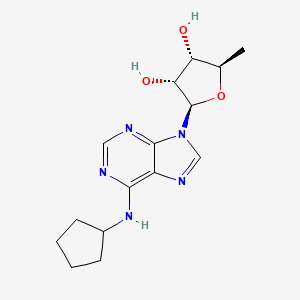
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)

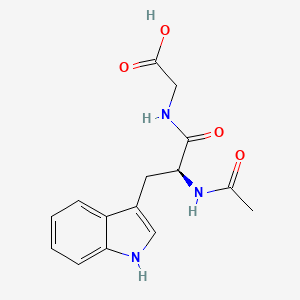
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
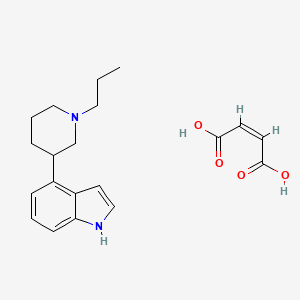
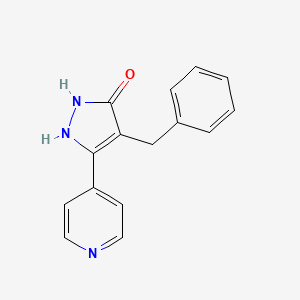
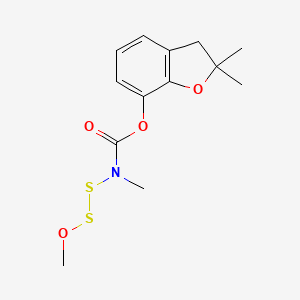
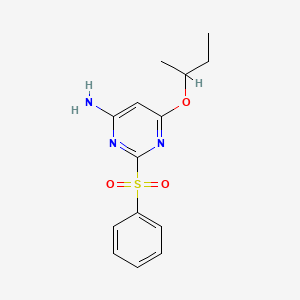

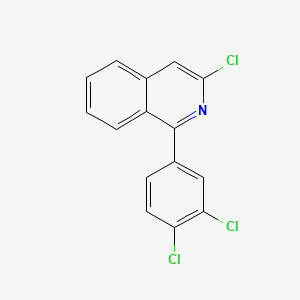
![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)
